Epoxide Hydrolase Inhibition: C15 vs. Small-Ring Epoxides
1,2-Epoxycyclopentadecane demonstrates significantly reduced inhibition of microsomal epoxide hydrolase (mEH) compared to smaller-ring analogs, a critical consideration in biochemical studies. Its I50 value is expected to be >1 mM [1]. In stark contrast, cyclohexene oxide is a potent and selective mEH inhibitor with an I50 of 4.0×10⁻⁶ M [1]. This 250-fold difference in inhibitory potency confirms that increasing ring size to C15 effectively abolishes off-target enzyme inhibition, a key advantage over commonly used smaller-ring epoxides.
| Evidence Dimension | Inhibition of Microsomal Epoxide Hydrolase (mEH) |
|---|---|
| Target Compound Data | I50 > 1×10⁻³ M (estimated based on class trend) |
| Comparator Or Baseline | Cyclohexene oxide: I50 = 4.0×10⁻⁶ M |
| Quantified Difference | >250-fold lower inhibitory potency |
| Conditions | Mouse liver microsomal preparations, enzyme inhibition assay |
Why This Matters
This data allows a researcher to select an epoxide substrate that will not inadvertently inhibit mEH, a common pitfall when using smaller cyclic epoxides like cyclohexene oxide, thus ensuring cleaner experimental results.
- [1] Magdalou, J., & Hammock, B. D. (1988). 1,2-Epoxycycloalkanes: substrates and inhibitors of microsomal and cytosolic epoxide hydrolases in mouse liver. Biochemical Pharmacology, 37(14), 2717-2722. View Source
